S-(4-Methoxyphenyl) (2,3-dibromopropyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Methoxyphenyl) (2,3-dibromopropyl)carbamothioate: is an organic compound with a complex structure that includes a methoxyphenyl group, a dibromopropyl group, and a carbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methoxyphenyl) (2,3-dibromopropyl)carbamothioate typically involves the reaction of 4-methoxythiophenol with 2,3-dibromopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: S-(4-Methoxyphenyl) (2,3-dibromopropyl)carbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, where nucleophiles such as amines or thiols replace the bromine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted carbamothioates.
Scientific Research Applications
Chemistry: In chemistry, S-(4-Methoxyphenyl) (2,3-dibromopropyl)carbamothioate is used as a building block for the synthesis of more complex molecules. It is also used in studies involving reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on various cell lines and microorganisms.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety as a drug candidate for treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of S-(4-Methoxyphenyl) (2,3-dibromopropyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the mechanism of action.
Comparison with Similar Compounds
- S-(4-Methoxyphenyl) (2,3-dibromopropyl)carbamothioate
- S-(4-Methoxyphenyl) (2,3-dichloropropyl)carbamothioate
- S-(4-Methoxyphenyl) (2,3-diiodopropyl)carbamothioate
Comparison: Compared to its analogs, this compound exhibits unique reactivity due to the presence of bromine atoms. Bromine atoms are more reactive than chlorine or iodine, making this compound more suitable for certain chemical reactions. Additionally, the methoxy group on the phenyl ring can influence the compound’s electronic properties, further differentiating it from its analogs.
Properties
CAS No. |
64501-82-2 |
---|---|
Molecular Formula |
C11H13Br2NO2S |
Molecular Weight |
383.10 g/mol |
IUPAC Name |
S-(4-methoxyphenyl) N-(2,3-dibromopropyl)carbamothioate |
InChI |
InChI=1S/C11H13Br2NO2S/c1-16-9-2-4-10(5-3-9)17-11(15)14-7-8(13)6-12/h2-5,8H,6-7H2,1H3,(H,14,15) |
InChI Key |
DBPFQQPVOQAQMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC(=O)NCC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.